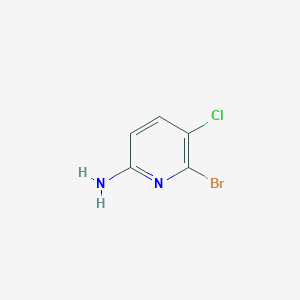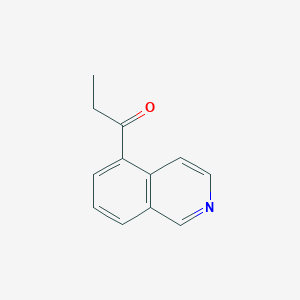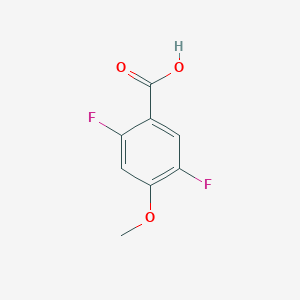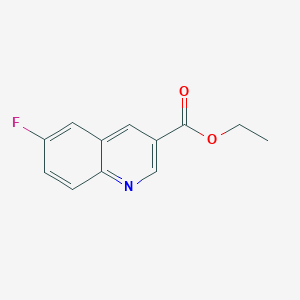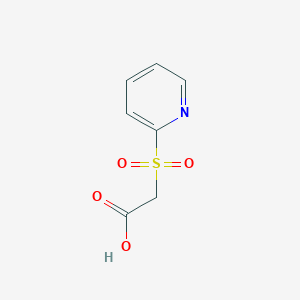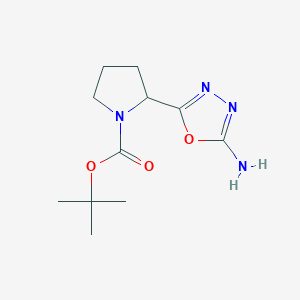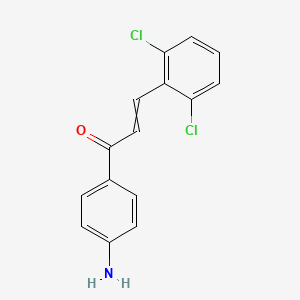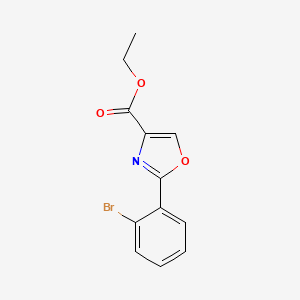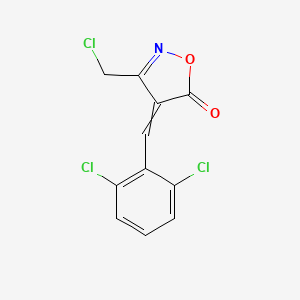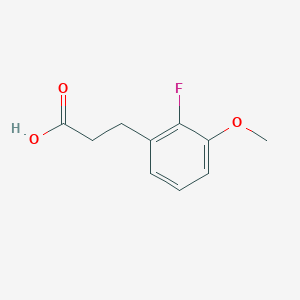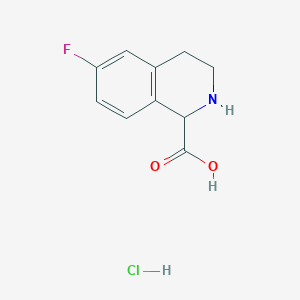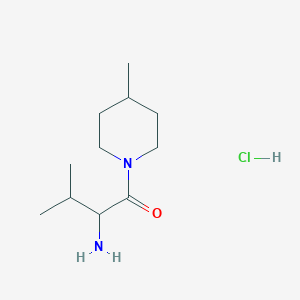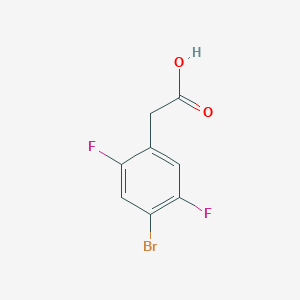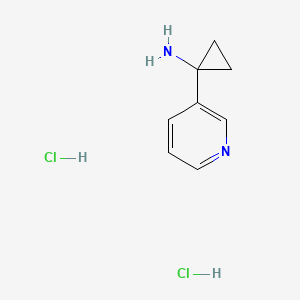
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Vue d'ensemble
Description
“N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound with the molecular formula C15H25BN2O2 . It is used in organometallic reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2- [4- (dimethylamino)phenyl]imidazo [l,2,a]pyridine-8-boronic acid, (B-DIP)2-ammo-3-boronic acid (pinacol ester) pyridine (lmmol, 220 mg) combined with acetonitrile (4 mL) in a round bottom flask and slowly heated with stirring to 75C under reflux .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.18200 . It is soluble in water with a solubility of 0.973 mg/ml . The compound is also lipophilic with a Log Po/w (iLOGP) of 0.0 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and related compounds with dioxaborolane rings have been the subject of extensive research due to their potential applications in various fields. The synthesis of these compounds typically involves multi-step substitution reactions, with their structures confirmed through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The compounds' molecular structures are further validated through density functional theory (DFT) calculations, ensuring consistency with crystallographic data. Additionally, DFT studies provide insights into the compounds' molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties crucial for their potential applications (Huang et al., 2021).
Applications in Chemical Synthesis
These compounds serve as intermediates in various chemical syntheses. For instance, they have been used in the preparation of pyridin-2-amine derivatives, demonstrating their utility as building blocks in complex chemical reactions. The regioselective nature of certain reactions involving these compounds, such as the Suzuki–Miyaura borylation reaction, highlights their potential in the precise construction of complex molecules (Sanghavi et al., 2022).
Antimicrobial and Anticancer Activities
Several derivatives of these compounds have been synthesized and tested for biological activities. Some have shown promising results in antimicrobial and anticancer screenings, indicating their potential as therapeutic agents. The structural elucidation of these derivatives, combined with their biological activity data, contributes to the understanding of their pharmacophore sites and provides valuable insights for drug development (Bayrak et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-11(2)9-17-13-8-7-12(10-18-13)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCDLAIPAUNIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



